Lipophilicity (clogP) Comparison: Reduced logP vs. Chlorophenyl and Difluorophenyl Analogs
The target compound displays a computed logP (clogP) of 3.17 [1], which is lower than the logP of 3.38 reported for the direct 2-chlorophenyl analog (3-(2-chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea) [2] and the 2,6-difluorophenyl analog [3]. Lower lipophilicity is generally associated with improved aqueous solubility and reduced non-specific protein binding, favoring better developability profiles.
| Evidence Dimension | Calculated partition coefficient (clogP / LogP) |
|---|---|
| Target Compound Data | clogP = 3.17 |
| Comparator Or Baseline | 2-Chlorophenyl analog: LogP = 3.38; 2,6-Difluorophenyl analog: LogP = 3.38 |
| Quantified Difference | ΔlogP ≈ –0.21 (lower lipophilicity) |
| Conditions | In silico calculation; data sourced from sildrug.ibb.waw.pl and PrenDB |
Why This Matters
Lower logP suggests superior aqueous solubility and a potentially more favorable pharmacokinetic window, which is a critical selection criterion when choosing among structurally related screening candidates.
- [1] sildrug.ibb.waw.pl. Draw a structure: C₁₉H₁₇N₃O₄. clogP = 3.17. View Source
- [2] PrenDB. 3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea entry. LogP = 3.38. View Source
- [3] PrenDB. 3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea entry. LogP = 3.38. View Source
